molecular formula C28H25N3O6 B2674631 N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872609-34-2

N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2674631
CAS RN: 872609-34-2
M. Wt: 499.523
InChI Key: AAWRNJNMKSQOPD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . It also has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of carboxamide and carbamoyl groups suggest that it might have amide linkages .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure analysis would require advanced techniques like NMR, IR, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For instance, the amide groups might undergo hydrolysis or condensation reactions. The benzofuran moiety might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups and the overall structure of the molecule .

Scientific Research Applications

Synthesis and Characterization

A variety of compounds with structures similar to N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide have been synthesized and characterized, aiming at diverse scientific applications. These compounds are synthesized through complex chemical reactions involving cyclocondensation, condensation with various aromatic aldehydes, or reactions with thioglycolic acid in specific solvents. The structures of these newly synthesized compounds are confirmed through spectral studies like IR, NMR (both ^1H and ^13C), and mass spectrometry. They are also characterized by elemental analysis, demonstrating their potential for various biological and chemical studies (Idrees, Kola, & Siddiqui, 2019).

Antimicrobial Applications

Some derivatives have shown promising results in antimicrobial screenings against a panel of pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. These findings highlight the potential use of such compounds in the development of new antimicrobial agents (Idrees et al., 2019).

Pharmacokinetic Modeling and Metabolite Analysis

Pharmacokinetic modeling and analysis of metabolites of related compounds have been carried out to understand their behavior in biological systems. For instance, studies involving humanized chimeric mice and semi-physiological pharmacokinetic modeling have shown that certain compounds can be used to predict human disposition of drugs, indicating their importance in preclinical drug discovery (Kamimura et al., 2017).

Safety Testing and Early Clinical Development

Metabolites in Safety Testing (MIST) studies have been conducted on compounds with similar structures, focusing on their metabolic profiling in rat, dog, and human hepatocytes. These studies aim at understanding the oxidative and hydrolytic pathways of drug metabolism, offering insights into the development of safer and more effective therapeutic agents (Sharma et al., 2014).

Antiulcer Activities

Research into acyl derivatives of similar compounds has identified significant antiulcer activities, providing a basis for the development of new treatments for gastric ulcers. This demonstrates the potential of such compounds in medical research focused on gastrointestinal disorders (Hosokami et al., 1992).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which the compound is used. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity, given its complex structure .

properties

IUPAC Name

N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-35-19-12-13-23(36-2)21(15-19)29-28(34)26-25(20-10-6-7-11-22(20)37-26)30-27(33)17-14-24(32)31(16-17)18-8-4-3-5-9-18/h3-13,15,17H,14,16H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWRNJNMKSQOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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